molecular formula C2H2 B1604952 Acetylene-d1 CAS No. 2210-34-6

Acetylene-d1

Cat. No.: B1604952
CAS No.: 2210-34-6
M. Wt: 27.04 g/mol
InChI Key: HSFWRNGVRCDJHI-MICDWDOJSA-N
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Description

Acetylene-d1 (C₂HD) is a deuterated isotopologue of acetylene (C₂H₂), where one hydrogen atom is replaced by deuterium (D). It is widely used in spectroscopic studies, reaction mechanism elucidation, and isotopic labeling experiments due to its distinct vibrational and rotational properties compared to non-deuterated acetylene. High-resolution spectroscopic analyses, such as Raman and infrared (IR) studies, have revealed critical differences in bond lengths, vibrational frequencies, and rotational constants between C₂HD and other acetylene isotopologues .

Preparation Methods

Reaction of Calcium Carbide with Deuterium Oxide

One of the classical and most straightforward laboratory methods for preparing acetylene-d1 involves the reaction of calcium carbide (CaC2) with deuterium oxide (D2O). The reaction proceeds as follows:

$$
\text{CaC}2 + 2 \text{D}2\text{O} \rightarrow \text{C}2\text{D}2 + \text{Ca(OD)}_2
$$

This reaction initially produces fully deuterated acetylene (C2D2). Partial deuteration to this compound (C2HD) can be achieved by controlled isotopic exchange or by mixing with non-deuterated acetylene under specific conditions to obtain the desired isotopic composition.

Key points:

  • The reaction is typically conducted under controlled temperature and stoichiometric conditions to maximize yield and isotopic purity.
  • The use of D2O ensures the incorporation of deuterium atoms in place of hydrogen.
  • This method is widely used due to the availability of calcium carbide and D2O.

Gas-Phase Radical Reaction of D1-Ethynyl Radical with Silane

A more advanced and recently studied method involves the gas-phase reaction between the D1-ethynyl radical (C2D) and silane (SiH4) to produce D1-silylacetylene (SiH3CCD), which can be a precursor or related species to this compound. This method is notable for its detailed mechanistic insights gained from combined experimental and computational approaches.

Reaction Overview:

  • The D1-ethynyl radical (C2D, X^2Σ^+) is generated in the gas phase.
  • It reacts with silane (SiH4, X^1A1) under single-collision conditions.
  • The reaction proceeds via multiple pathways, including direct radical substitution and indirect complex formation.
  • The main products include D1-silylacetylene (SiH3CCD) plus atomic hydrogen or silyl radical (SiH3) plus this compound (C2HD).

Mechanistic Insights:

  • Electronic structure calculations reveal three energetically accessible reaction channels.
  • The potential energy surface shows a monotonic decrease from reactants to products, indicating favorable reaction dynamics.
  • The reaction is exoergic with a computed energy release of approximately −151 ± 4 kJ/mol, consistent with experimental values of −164 ± 32 kJ/mol.
  • The reaction involves hydrogen shifts and radical substitution mechanisms with relatively low energy barriers (~164 kJ/mol for hydrogen shift), which are accessible under experimental conditions.

Significance:

  • This gas-phase method allows the preparation of this compound under controlled, clean conditions without solvent interference.
  • It provides a platform to study isotope effects and reaction dynamics at a molecular level.
  • The method is suitable for fundamental research rather than bulk production.

Industrial and Synthetic Considerations Using Deuterium Gas

Industrial or larger-scale synthesis of this compound typically mimics the processes used for regular acetylene but substitutes hydrogen-containing reagents with deuterium-containing analogs.

Key industrial approaches:

  • Use of deuterium gas (D2) instead of hydrogen gas (H2) in acetylene synthesis reactions.
  • Employing deuterated reagents in catalytic or thermal cracking processes to incorporate deuterium selectively.
  • Control of reaction conditions to optimize isotopic purity and yield.

Advantages:

  • Scalable for large quantities.
  • Allows for selective incorporation of deuterium at specific positions.
  • Compatible with existing acetylene production infrastructure.

Summary Table of Preparation Methods

Method Reaction Type Key Reagents Conditions Advantages Limitations
Calcium Carbide + Deuterium Oxide Hydrolysis CaC2 + D2O Controlled temperature, stoichiometry Simple, accessible reagents Produces fully deuterated acetylene first; requires partial exchange for this compound
Gas-Phase D1-Ethynyl Radical + Silane Radical substitution reaction C2D radical + SiH4 Single-collision gas-phase, low pressure Clean, mechanistic insight, high isotopic specificity Complex setup, low yield for bulk production
Industrial synthesis with Deuterium Gas Catalytic/thermal synthesis Deuterium gas (D2), deuterated reagents Industrial reactors, controlled conditions Scalable, selective deuterium incorporation Requires specialized infrastructure and reagents

Detailed Research Findings and Analysis

  • The gas-phase radical reaction method has been extensively studied using electronic structure calculations and quasi-classical trajectory simulations, revealing multiple pathways to this compound formation with well-characterized energy profiles.
  • The reaction energetics and dynamics indicate that the formation of this compound via these radical pathways is both thermodynamically and kinetically feasible.
  • The classical calcium carbide method remains the most practical for laboratory-scale synthesis, while industrial methods rely on isotopic substitution in standard acetylene production processes.

Chemical Reactions Analysis

Types of Reactions

Acetylene-d1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form deuterated acetic acid (CD3COOD) or other deuterated organic compounds.

    Reduction: It can be reduced to form deuterated ethylene (C2H4D) or deuterated ethane (C2H6D).

    Substitution: this compound can participate in substitution reactions where the deuterium atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Deuterated acetic acid (CD3COOD)

    Reduction: Deuterated ethylene (C2H4D) and deuterated ethane (C2H6D)

    Substitution: Deuterated halogenated compounds (e.g., C2HBrD)

Scientific Research Applications

Acetylene-d1 is widely used in scientific research due to its isotopic labeling, which allows for the study of reaction mechanisms and pathways. Some applications include:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the behavior of acetylene in various chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation of acetylene into biological molecules.

    Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: Used in the production of deuterated solvents and other deuterium-labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of acetylene-d1 involves its participation in chemical reactions where the deuterium atom can influence the reaction rate and pathway. The presence of deuterium, which is heavier than hydrogen, can lead to kinetic isotope effects, where the reaction rate is altered due to the difference in bond strength and vibrational frequencies between C-D and C-H bonds. This allows researchers to study the detailed mechanisms of reactions involving acetylene.

Comparison with Similar Compounds

Spectroscopic Properties

Key Differences in Vibrational and Rotational Constants
Acetylene-d1 exhibits unique spectral signatures due to isotopic substitution. For example:

  • Vibrational Frequencies : The bending modes (ν₄¹ and ν₅¹) of C₂HD are 518.38 cm⁻¹ and 677.77 cm⁻¹, respectively, distinct from C₂H₂ (ν₄ = 612 cm⁻¹) and C₂D₂ (ν₄ = 510 cm⁻¹) .
  • Rotational Constants : The ground-state rotational constant (B₀) of C₂HD is 0.99156 cm⁻¹, intermediate between C₂H₂ (B₀ = 1.176 cm⁻¹) and C₂D₂ (B₀ = 0.828 cm⁻¹) .
  • l-Doubling Constants : C₂HD shows l-doubling constants of q₄ = 4.42 × 10⁻³ cm⁻¹ and q₅ = 3.6 × 10⁻³ cm⁻¹, reflecting the asymmetry introduced by deuterium substitution .

Table 1: Spectroscopic Parameters of Acetylene Isotopologues

Property C₂H₂ C₂HD C₂D₂
B₀ (cm⁻¹) 1.176 0.99156 0.828
ν₄ (cm⁻¹) 612 518.38 510
ν₅ (cm⁻¹) 729 677.77 644
l-Doubling (q₄, cm⁻¹) 5.1 × 10⁻³ 4.42 × 10⁻³ 3.8 × 10⁻³

Chemical Reactivity

  • Kinetic Isotope Effects (KIE) : Deuteration in C₂HD alters reaction rates. For instance, in copper(I)-catalyzed azide-alkyne cycloadditions, deuterated alkynes exhibit slower reaction kinetics due to stronger C-D bonds .
  • Catalytic Hydrogenation : C₂HD shows reduced reactivity compared to C₂H₂ in ethylene production via electrocatalytic hydrogenation, attributed to deuterium’s mass effect on transition-state dynamics .

Stability and Degradation

  • Photolytic Stability : Time-resolved studies show that C₂HD concentrations decay by ~30% within 4 ms post-photolysis, primarily due to diffusion effects rather than chemical degradation .
  • Thermal Stability : Similar to C₂H₂, C₂HD is stable under standard conditions but requires careful handling to prevent isotopic scrambling in high-energy environments .

Critical Analysis of Research Findings

  • Spectroscopy : Studies by Fast & Welsh (1972) and Lafferty et al. (1962) remain foundational for understanding isotopic shifts in acetylene derivatives .
  • Contradictions: While some reports suggest C₂HD’s stability parallels C₂H₂ , others note isotopic scrambling in electroionization experiments, necessitating ultra-high vacuum conditions to mitigate .
  • Gaps in Knowledge: Limited data exist on C₂HD’s behavior in heterogeneous catalysis, particularly in industrial-scale processes. Further studies are needed to quantify KIE in multiphase systems.

Biological Activity

Acetylene-d1, also known as deuterated acetylene (C₂HD), is an isotopologue of acetylene where one hydrogen atom is replaced by deuterium. This substitution alters the physical and chemical properties of the molecule, making it a valuable tool in various scientific studies, particularly in understanding metabolic pathways and reaction mechanisms. Although this compound itself does not exhibit significant biological activity, its isotopic labeling provides insights into biological systems and reaction dynamics.

This compound has a molecular weight of approximately 27.0434 g/mol. It can be synthesized through various methods, including the reaction of deuterated reagents under controlled conditions. The isotopic composition allows for enhanced study of molecular interactions and dynamics due to the unique vibrational frequencies introduced by deuterium.

Biological Applications

While this compound does not directly participate in biological reactions, its application as a tracer in metabolic studies is noteworthy. The presence of deuterium can influence the kinetics of enzymatic reactions, providing insights into:

  • Enzyme Mechanisms : The incorporation of this compound can reveal details about enzyme-substrate interactions and the transition states during biochemical reactions.
  • Pharmacokinetics : Deuterated compounds often demonstrate altered pharmacokinetics compared to their non-deuterated counterparts, which can be crucial for drug development.

Case Studies

  • Metabolic Pathway Studies : Research has shown that using deuterated compounds like this compound allows scientists to trace metabolic pathways more accurately. For instance, studies involving the incorporation of deuterium into fatty acids have provided insights into lipid metabolism and energy production in cells.
  • Kinetic Isotope Effects : The presence of deuterium in this compound leads to kinetic isotope effects that help elucidate mechanisms in chemical reactions. For example, reactions involving this compound have demonstrated differences in reaction rates compared to non-deuterated compounds, allowing researchers to infer details about transition states.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and applications of this compound compared to other similar compounds:

CompoundMolecular FormulaIsotopic LabelingKey Applications
AcetyleneC₂H₂NoGeneral organic synthesis
This compoundC₂HDYes (Deuterium)Metabolic tracing, kinetic studies
EthyneC₂H₂NoIndustrial applications, organic synthesis
PropyneC₃H₄NoSynthesis of larger organic molecules

Research Findings

Recent studies have highlighted the utility of this compound in various fields:

  • Spectroscopic Analysis : The vibrational modes of this compound are distinct from those of regular acetylene due to the presence of deuterium. This difference can be exploited in infrared and Raman spectroscopy to gain insights into molecular structures and interactions.
  • Reaction Dynamics : Investigations into reaction dynamics involving this compound have shown that its isotopic labeling can significantly alter reaction pathways and product distributions, providing valuable data for theoretical models .

Q & A

Basic Research Questions

Q. How is Acetylene-d1 synthesized and characterized in laboratory settings?

Acetylene-d1 is typically synthesized via gas-phase deuteration of acetylene using deuterium gas or deuterated reagents (e.g., D2O in catalytic systems). Key steps include:

  • Purification : Distillation under inert atmospheres to minimize isotopic exchange .
  • Characterization :
    • NMR Spectroscopy : <sup>1</sup>H and <sup>2</sup>H NMR to confirm deuterium incorporation and purity (e.g., absence of residual C2H2) .
    • Infrared (IR) Spectroscopy : Detection of C-D stretching vibrations (~2450 cm<sup>-1</sup>) versus C-H (~3300 cm<sup>-1</sup>) .
  • Validation : Cross-referencing with literature data for isotopic shift consistency .

Q. What are the primary applications of this compound in spectroscopic studies?

Acetylene-d1 is critical for:

  • Isotopic Labeling : Probing reaction mechanisms (e.g., hydrogen/deuterium exchange in catalysis) via kinetic isotope effects (KIE) .
  • Vibrational Spectroscopy : Resolving overlapping IR/Raman bands by isotopic substitution, enabling precise assignment of molecular vibrations .
  • Mass Spectrometry : Tracking deuterium incorporation in reaction products to elucidate pathways .
    Methodological Tip: Use controlled inert environments to prevent unintended isotopic scrambling .

Q. How should researchers handle and store this compound to maintain isotopic integrity?

  • Storage : In sealed, passivated steel cylinders under inert gas (Ar/He) to prevent moisture ingress and isotopic exchange .
  • Handling : Use high-vacuum lines or gloveboxes for transfers; validate purity via gas chromatography (GC) before critical experiments .
  • Safety : Monitor for leaks due to acetylene’s flammability; deuterated compounds require identical safety protocols as non-deuterated analogs .

Advanced Research Questions

Q. How do kinetic isotope effects (KIE) involving this compound inform reaction mechanism studies?

KIE analysis using Acetylene-d1 involves:

  • Experimental Design : Compare reaction rates (C2H2 vs. C2HD) under identical conditions .
  • Data Interpretation :
    • Primary KIE (kH/kD > 1) : Indicates bond-breaking in the rate-determining step (e.g., C-H cleavage in oxidative addition) .
    • Secondary KIE : Reflects changes in vibrational modes near the reaction center .
  • Contradictions : Resolve discrepancies (e.g., inverse KIE) by verifying isotopic purity and controlling for solvent/acidic proton interference .

Q. How can researchers resolve contradictory data on isotopic labeling efficiency in this compound experiments?

  • Systematic Checks :
    • Baseline Controls : Run parallel experiments with non-deuterated acetylene to isolate isotopic effects .
    • Analytical Validation : Use high-resolution mass spectrometry (HRMS) to quantify deuterium incorporation .
  • Error Sources :
    • Impurities : Trace moisture or protic solvents can catalyze H/D exchange, skewing results .
    • Instrument Calibration : Ensure IR/NMR spectrometers are calibrated for deuterium sensitivity .

Q. What methodologies are recommended for tracking deuterium incorporation in reaction products derived from this compound?

  • Quantitative Analysis :
    • GC-MS : Monitor deuterated vs. non-deuterated product ratios; use internal standards (e.g., <sup>13</sup>C-labeled analogs) for calibration .
    • Isotopic Profiling : Combine <sup>2</sup>H NMR and IR to map deuterium distribution in complex mixtures .
  • Advanced Techniques :
    • Isotope Ratio Mass Spectrometry (IRMS) : High-precision measurement of <sup>2</sup>H/<sup>1</sup>H ratios in trace products .
    • In Situ Spectroscopy : Time-resolved FTIR or Raman to capture intermediate deuterium-labeled species .

Q. Methodological Best Practices

  • Reproducibility : Document experimental parameters (pressure, temperature, catalyst loading) to enable replication .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for isotopic compound characterization, including spectral data in supplementary materials .
  • Ethical Compliance : Disclose deuterated compound synthesis protocols and safety measures in publications .

Properties

IUPAC Name

deuterioethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2/c1-2/h1-2H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFWRNGVRCDJHI-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C#C
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20176610
Record name Acetylene-d1
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Molecular Weight

27.04 g/mol
Source PubChem
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Physical Description

Colorless gas; May have odor like garlic; [C/D/N Isotopes MSDS]
Record name Acetylene-d1
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2210-34-6
Record name Ethyne-d
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylene-d1
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Synthesis routes and methods I

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
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Synthesis routes and methods II

Procedure details

Tetrahydrofuran is prepared from a crude alkaline aqueous solution of butane-1,4-diol, as obtained by reaction of acetylene with aqueous formaldehyde and catylytic hydrogenation of the resulting but-2-yne-1,4-diol solution by a process in which the alkaline solution is first neutralized with sulfuric acid and water is then eliminated in the liquid phase at from 200° to 260° C., under superatmospheric pressure and in the presence of phosphoric acid.
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Synthesis routes and methods III

Procedure details

A mixture of 18.0 g (0.1 mol) of 4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine, 13.9 g (0.201 mol) of 1,2,4-triazole and 55.5 g (0.402 mol) of potassium carbonate in 250 ml of absolute acetone is refluxed for 2 hours. The mixture is subsequently concentrated by stripping off the diluent under reduced pressure, and the concentrate is then treated with water. The resulting mixture is extracted using methylene chloride. The combined organic phases are dried and concentrated under reduced pressure. The residue which remains is chromatographed on silica gel using a mixture of cyclohexane/ethyl acetate = 1:1 as the eluent. After the eluate has been evaporated, 9.7 g (46% of theory)of 3-(1-chloro-1cyclopropyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)-but-1-ine are obtained in the form of a solid substance of melting point 70°-72° C. ##STR33## To a solution of 5.2 g (0.2 mol) of acetylene in 200 ml of absolute tetrahydrofuran there are added dropwise at 70° C. 80 ml (0.2 mol) of a 23% strength butyllithium solution in hexane. After 10 minutes, a solution of 20 g (0.13 mol) of 2-chloro-1-(1-chlorocyclopropyl-1-)ethanone in 100 ml of absolute tetrahydrofuran is added. Stirring is continued for 2 hours at -70° C. The reaction is then stopped by dropwise addition of the mixture of 20 ml of methanol and 20 ml of acetic acid. The solvent is stripped off in vacuo and the remaining mixture is dissolved in dichloromethane and then extracted several times by shaking with saturated aqueous ammonium chloride solution. After the organic phase has been dried and distilled off, 24.4 g of crude product with a content of 83.1% of 4-chloro-3-(1-chloro-cyclopropyl)-3-hydroxy1-butine are obtained.
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18 g
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13.9 g
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55.5 g
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Synthesis routes and methods IV

Procedure details

Tetrahydrofuran and 1,4-butanediol are both quite useful as organic solvents or as the starting materials for the production of high polymers, and they are manufactured by various processes. For example, it is known that tetrahydrofuran can be produced by the hydrogenation of furan obtained by decarbonylating furfural, or by the dehydrating cyclization of 1,4-butanediol obtainable by hydrogenating either butinediol which can be produced from acetylene and formaldehyde or 2-butene-1,4-diol which can be derived from 1,4-dichlorobutene, or by the hydrogenation of maleic anhydride, or by reacting the acetic ester of 1,4-butanediol with water in the presence of an acidic catalyst. It is also known that 1,4-butanediol can be produced by the hydrogenation of butinediol, or by the hydrolysis of the acetic ester of 1,4-butanediol, or by transesterification reaction of the acetic ester of 1,4-butanediol.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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